8,8a-Deoxyoleandolide
Description
Overview of Type I Polyketide Synthases (PKSs) and their Catalytic Principles
Type I PKSs are large, multifunctional proteins organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains a set of distinct catalytic domains. wikipedia.orgnih.gov The minimal set of domains for a module includes a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). pnas.orgnih.gov
The catalytic cycle of a Type I PKS module can be summarized as follows:
Acyltransferase (AT) Domain: Selects an extender unit, typically malonyl-CoA or methylmalonyl-CoA, and transfers it to the ACP domain. wikipedia.orgresearchgate.net
Acyl Carrier Protein (ACP) Domain: Covalently holds the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm. wikipedia.org
β-Ketoacyl Synthase (KS) Domain: Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (attached to the KS domain of the current module) and the extender unit (attached to the ACP domain). pnas.orgwikipedia.org
This process results in the elongation of the polyketide chain by two carbons. oup.com Optional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can also be present within a module to modify the β-keto group, leading to structural diversity in the final polyketide product. oup.com The entire process resembles an assembly line, with the growing chain being passed from one module to the next until it reaches a terminal thioesterase (TE) domain, which catalyzes the release and often the cyclization of the final product. oup.com
Some Type I PKSs, termed "AT-less" PKSs, lack the AT domain within their modules and instead utilize a discrete AT enzyme that acts in trans to load the extender units. nih.gov
Significance of Macrolactone Aglycones in Natural Product Biosynthesis
Macrolactone aglycones are the core cyclic structures of macrolide antibiotics, formed by the cyclization of the linear polyketide chain. nih.govnih.gov These aglycones serve as the scaffold upon which further chemical modifications, such as glycosylation and oxidation, occur to produce the final bioactive natural product. nih.govnih.gov The structural diversity and biological activity of macrolides are heavily influenced by both the structure of the macrolactone ring and the nature of the appended moieties. nih.gov
The formation of the macrolactone aglycone is a critical step in the biosynthesis of these compounds. acs.org It is the direct product of the PKS assembly line and the substrate for subsequent tailoring enzymes. nih.govnih.gov The size of the macrolactone ring and the pattern of functional groups are determined by the specific PKS that produces it. nih.gov Engineered PKS pathways have been used to produce novel macrolactone aglycones, which can then be further modified to create new-to-nature macrolides with potentially improved therapeutic properties. acs.org
Historical Context of 8,8a-Deoxyoleandolide Discovery and Initial Isolation
This compound was first identified as a product of a blocked mutant of the erythromycin-producing organism, Streptomyces erythreus (now known as Saccharopolyspora erythraea). nih.gov This discovery was significant as it provided insight into the biosynthesis of macrolide antibiotics, demonstrating the accumulation of a key intermediate when a specific enzymatic step is blocked.
Later research confirmed that this compound is the aglycone precursor in the biosynthesis of oleandomycin (B1677203), produced by Streptomyces antibioticus. ucsc.edujst.go.jp The entire oleandomycin PKS (OlePKS), a massive protein complex of 10,487 amino acids, was expressed in the heterologous host Streptomyces lividans, leading to the production of this compound. jst.go.jp This work was crucial for understanding the genetic and biochemical basis of oleandomycin biosynthesis and provided a platform for the engineered biosynthesis of novel macrolides. nih.govresearchgate.net
The isolation and characterization of this compound were instrumental in elucidating the modular nature of PKSs and the "assembly-line" logic of polyketide biosynthesis. It highlighted that the PKS dictates the core structure of the macrolactone, which is then a substrate for post-PKS modifying enzymes.
Native Biosynthesis in Streptomyces antibioticus
The journey to understanding the biosynthesis of this compound begins with its native producer, the soil-dwelling bacterium Streptomyces antibioticus. Within this organism lies a sophisticated enzymatic assembly line dedicated to the construction of the oleandomycin core.
Role of Deoxyoleandolide Polyketide Synthase (OlePKS)
The principal architect in the biosynthesis of this compound is a multi-enzyme complex known as the Deoxyoleandolide Polyketide Synthase (OlePKS). This Type I polyketide synthase is the enzymatic machinery responsible for the iterative condensation of small carboxylic acid units to form the characteristic 14-membered macrolactone ring of this compound. The crucial role of OlePKS was unequivocally demonstrated when the entire synthase was expressed in a heterologous host, Streptomyces lividans, which subsequently led to the production of this compound researchgate.net.
Identification and Characterization of OlePKS Gene Clusters (oleAI, oleAII, oleAIII)
The genetic blueprint for the OlePKS is encoded within a cluster of genes in the S. antibioticus chromosome. nih.govnih.gov This gene cluster is comprised of three large open reading frames, designated oleAI, oleAII, and oleAIII. Sequencing of these genes has revealed a remarkable similarity in both genetic organization and protein architecture to the well-characterized erythromycin (B1671065) gene cluster from Saccharopolyspora erythraea, which encodes the 6-deoxyerythronolide B synthase (DEBS). researchgate.net This homology provides strong evidence for the coordinated function of the oleAI, oleAII, and oleAIII gene products in assembling the OlePKS complex.
Table 1: OlePKS Gene Cluster
| Gene | Encoded Protein Subunit | Putative Function |
|---|---|---|
| oleAI | OlePKS1 | Loading and initial extension modules |
| oleAII | OlePKS2 | Intermediate extension modules |
Precursor Utilization and Condensation Reactions (malonyl-CoA, methylmalonyl-CoA)
The construction of the this compound backbone by OlePKS relies on the incorporation of specific building blocks in the form of coenzyme A (CoA) thioesters. The primary precursors for this process are malonyl-CoA and methylmalonyl-CoA. researchgate.netnih.govnih.gov In a series of condensation reactions catalyzed by the ketosynthase domains within the OlePKS modules, these precursors are sequentially added to the growing polyketide chain. The selection and incorporation of either malonyl-CoA or methylmalonyl-CoA at specific steps in the assembly process are dictated by the acyltransferase domains of the individual PKS modules, ultimately determining the final structure of the macrolide. Studies on oleandomycin biosynthesis have shown that the addition of propionate, a precursor to methylmalonyl-CoA, stimulates the production of the antibiotic, highlighting the importance of this extender unit. nih.gov
Heterologous Expression Systems for this compound Production
The ability to transfer the genetic machinery for natural product biosynthesis into more amenable host organisms has revolutionized the field of metabolic engineering. This approach, known as heterologous expression, has been successfully applied to the production of this compound. nih.govmdpi.comresearchgate.net
Production via Engineered Streptomyces Hosts (e.g., S. coelicolor, S. lividans)
Streptomyces species, being prolific producers of secondary metabolites, are often excellent hosts for the heterologous expression of biosynthetic gene clusters. nih.govmdpi.comresearchgate.net Notably, Streptomyces lividans has been successfully engineered to produce this compound through the introduction and expression of the entire OlePKS gene cluster from S. antibioticus. researchgate.net Similarly, Streptomyces coelicolor, a well-characterized model organism, has been developed into a robust chassis for the heterologous expression of various secondary metabolite pathways, making it a prime candidate for producing this compound and its derivatives. nih.govresearchgate.net The use of these engineered hosts provides a platform for studying the OlePKS and for potentially improving the yields of this compound.
Table 2: Engineered Streptomyces Hosts for Polyketide Production
| Host Organism | Rationale for Use |
|---|---|
| Streptomyces lividans | Genetically tractable and known to successfully express foreign PKS clusters. |
Functionality of 6-Deoxyerythronolide B Synthase (DEBS) in this compound Formation
The modular nature of Type I polyketide synthases has opened up possibilities for creating hybrid enzymes capable of generating novel compounds. The 6-Deoxyerythronolide B Synthase (DEBS), responsible for the biosynthesis of the erythromycin precursor 6-deoxyerythronolide B, shares significant structural and functional homology with OlePKS. nih.govnih.govresearchgate.netmdpi.com This similarity has been exploited to create functional, hybrid PKS complexes by combining subunits from both DEBS and OlePKS. While DEBS itself does not produce this compound, its modules can be functionally integrated with OlePKS modules. This interchangeability of PKS components underscores the potential for combinatorial biosynthesis approaches to generate analogs of this compound and other macrolides.
The Intricate Biosynthesis of this compound: A Comparative Look at a Key Macrolide Precursor
Introduction
This compound stands as a crucial intermediate in the biosynthesis of oleandomycin, a clinically significant macrolide antibiotic. Its formation, orchestrated by a type I polyketide synthase (PKS), represents a fascinating example of enzymatic precision and metabolic engineering potential. This article delves into the biosynthetic pathways of this compound, with a specific focus on the optimization of its production through heterologous expression and a comparative analysis with the biosynthesis of the closely related macrolide, 6-deoxyerythronolide B.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53428-54-9 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-4,6,12-trihydroxy-3,5,7,9,11,13,14-heptamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C20H36O6/c1-9-8-10(2)17(22)13(5)19(24)14(6)20(25)26-15(7)11(3)18(23)12(4)16(9)21/h9-15,17-19,22-24H,8H2,1-7H3/t9-,10+,11+,12+,13-,14-,15-,17+,18+,19+/m1/s1 |
InChI Key |
OLPAVFVRSHWADO-KYEFFAPUSA-N |
SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C)C |
Canonical SMILES |
CC1CC(C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C)C |
Other CAS No. |
53428-54-9 |
Synonyms |
8,8a-deoxyoleandolide 8-methyloleandolide |
Origin of Product |
United States |
Enzymology of 8,8a Deoxyoleandolide Transformations
Cytochrome P450-Mediated Epoxidation (OleP/CYP107D1)nih.govnih.gov
OleP, also known as CYP107D1, is a bacterial cytochrome P450 monooxygenase isolated from Streptomyces antibioticus. nih.govnih.gov It is a heme-containing metalloenzyme responsible for the epoxidation step in the oleandomycin (B1677203) biosynthetic pathway. nih.govwikipedia.org Like other P450s, OleP's catalytic activity relies on a heme prosthetic group to activate molecular oxygen for the oxidative transformation of its substrate. nih.govnih.gov These enzymes are versatile biocatalysts, capable of stereoselectively catalyzing oxidative reactions, making them a focus for biotechnological applications. nih.govnih.gov
The catalytic mechanism of cytochrome P450 enzymes is a well-studied process involving a catalytic cycle. While specifics can vary, the general mechanism for oxygen activation and transfer is conserved. nih.gov For OleP, this process results in the formation of an epoxide ring at the C8-C8a position of its substrate.
The catalytic cycle typically begins with the substrate binding to the ferric resting state of the enzyme, which can displace a water molecule coordinated to the heme iron. nih.gov The vast majority of P450s require an NAD(P)H-driven redox partner system to transfer electrons to the heme-iron reactive center. nih.govnih.gov However, an alternative "peroxide shunt" pathway can also occur, where hydrogen peroxide or its surrogates react directly with the enzyme to form the catalytically competent iron-oxo species responsible for oxygen transfer. nih.gov This high-valent iron-oxo intermediate is a powerful oxidant that abstracts a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product, or in this case, adds an oxygen atom across the double bond to form the epoxide.
OleP demonstrates high selectivity in its catalytic function. In the oleandomycin synthesis pathway, it specifically targets the C8-C8a bond of the 14-membered macrolactone ring of 8,8a-deoxyoleandolide for epoxidation. nih.govnih.gov This precision is crucial for the subsequent steps in the biosynthesis and the final antibiotic activity. The enzyme's active site architecture is responsible for orienting the substrate in a way that presents this specific bond to the heme's reactive oxygen species, thereby ensuring the correct regio- and stereochemical outcome of the epoxidation. This high degree of selectivity is a hallmark of enzymatic catalysis, distinguishing it from many non-biological chemical epoxidation methods. nih.govnih.gov
OleP exhibits versatility by catalyzing the epoxidation of both the aglycone this compound (DEO) and its monoglycosylated form, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). nih.govnih.gov However, structural and functional studies suggest that the monoglycosylated intermediate is the preferred substrate. nih.govnih.gov
X-ray and equilibrium binding data indicate that the aglycone DEO fits loosely into the OleP active site. nih.govnih.gov This binding triggers a conformational change, an open-to-closed state transition necessary for catalysis, in only a minor fraction of the enzyme population. nih.govnih.gov In contrast, in silico docking studies of the monoglycosylated L-O-DEO suggest that the L-olivosyl moiety acts as a molecular wedge. nih.govnih.gov This sugar unit occupies a cavity that would otherwise be filled with solvent molecules, making direct contact with structural elements involved in the conformational transition. nih.govnih.gov This interaction is proposed to favor and stabilize the closed, catalytically competent state of the enzyme more efficiently. nih.govnih.gov Therefore, while OleP can act on the aglycone, its versatility is assisted by structural solvent molecules that compensate for the absence of the glycosyl unit. nih.govnih.gov
| Substrate | Binding Efficiency | Proposed Role of Moiety | Catalytic State Induction |
|---|---|---|---|
| This compound (DEO) | Loose fit in active site | N/A (Aglycone) | Induces closed state in a minor population of the enzyme |
| L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO) | Optimal fit | L-olivosyl moiety acts as a "molecular wedge" | More efficiently favors and stabilizes the closed, catalytically competent state |
Understanding the structure of OleP is fundamental to explaining its function, selectivity, and substrate specificity. Techniques like X-ray crystallography and computational modeling have provided detailed insights into the enzyme's architecture and its interactions with substrates. nih.govnih.gov
X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govspringernature.comnih.gov The crystal structure of OleP in complex with the aglycone substrate DEO has been determined. nih.gov This structural data revealed that the binding of DEO does not induce a complete transition to the closed, catalytically active state for the entire enzyme population. nih.gov Upon substrate binding and the transition to a closed state, a cavity is formed. nih.govnih.gov In the OleP-DEO complex, this cavity is filled with solvent molecules that help mediate the interactions between the protein and the substrate. nih.govnih.gov X-ray structures of the aglycone-bound enzyme in the presence of L-rhamnose confirmed this cavity as a potential binding site for sugar moieties. nih.govnih.gov This structural evidence supports the hypothesis that the glycosylated substrate, L-O-DEO, is better suited to stabilize the active conformation of the enzyme. nih.gov
| Complex | Key Structural Finding | Implication for Catalysis |
|---|---|---|
| OleP-DEO | Binding is loose; only a minor fraction of the enzyme adopts the closed state. | Sub-optimal catalysis. |
| OleP-DEO | A solvent-filled cavity forms upon closure. | Solvent molecules mediate protein-substrate interactions. |
| OleP-DEO + L-rhamnose | The sugar moiety can occupy the solvent-filled cavity. | Confirms a potential binding site for the glycosyl unit of the natural substrate. |
Molecular dynamics (MD) simulations and computational modeling are used to study the dynamic motions and stability of protein-ligand complexes. nih.govmdpi.com These methods complement the static pictures provided by X-ray crystallography by offering insights into the conformational changes that occur upon substrate binding. mdpi.commdpi.com
For OleP, in silico docking of the monoglycosylated substrate L-O-DEO into the closed structure of the OleP-DEO complex was performed. nih.govnih.gov These simulations showed that the L-olivosyl group could be accommodated in the cavity formed during the enzyme's closure, displacing the solvent molecules. nih.govnih.gov The modeling suggested that the sugar moiety makes direct contact with structural elements, such as the N-terminus of helix I, which are involved in the open-to-closed transition. nih.gov This provides a molecular basis for the proposal that L-O-DEO is the optimal substrate, as these direct interactions would more effectively drive and lock the enzyme in its catalytically productive closed conformation. nih.govnih.gov
Structural Biology of OleP and Related P450 Epoxygenases
Other Enzymatic Modifications within the Oleandomycin Biosynthetic Pathway
Following the synthesis of the initial macrolactone core, this compound, a series of enzymatic modifications are required to produce the final antibiotic, oleandomycin. These "tailoring" reactions are crucial for the biological activity of the molecule and include glycosylation and oxidation of the macrolactone ring. Research indicates that these modifications occur in a specific sequence, with glycosylation events preceding the final oxidative transformations. It is proposed that the C-8 hydroxylation and subsequent epoxide formation are likely late steps in the biosynthetic pathway, occurring after the attachment of sugar residues to the this compound aglycone nih.gov.
Glycosyltransferases (OleGI, OleGII) and Their Potential Interaction with Deoxyoleandolide Intermediates
The oleandomycin structure contains two deoxysugar moieties, L-oleandrose and D-desosamine, which are attached to the macrolactone core by dedicated glycosyltransferases. The oleandomycin biosynthetic gene cluster in Streptomyces antibioticus encodes for two primary glycosyltransferases, OleG1 and OleG2, which are responsible for the sequential attachment of these sugars wikipedia.org.
OleG2 , the L-oleandrosyl glycosyltransferase, is responsible for attaching the first sugar to the aglycone. However, studies have shown that OleG2 transfers the unmethylated precursor, L-olivose, to the C-3 hydroxyl group of the macrolactone ring nih.gov. This intermediate is then a substrate for a methyltransferase (see section 3.2.2).
OleG1 acts as the D-desosaminyl transferase. Following the action of OleG2 and the subsequent methylation of the first sugar, OleG1 catalyzes the attachment of D-desosamine to the C-5 hydroxyl group of the macrolactone nih.gov.
A key aspect of this process is the timing and substrate specificity of these enzymes. Evidence suggests that the glycosylation events occur on the this compound core before the final epoxidation at the C8-C8a position. The cytochrome P450 enzyme OleP, responsible for epoxidation, has been shown to be capable of acting on both the unglycosylated aglycone (this compound) and the C3-monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide researchgate.netresearchgate.net. This suggests that the biosynthetic pathway may proceed through parallel routes where epoxidation can occur either before or after the initial glycosylation step by OleG2 researchgate.net.
| Enzyme | Gene | Function | Substrate(s) | Product |
| OleG2 | oleG2 | L-oleandrosyl transferase | This compound, dTDP-L-olivose | L-olivosyl-8,8a-deoxyoleandolide |
| OleG1 | oleG1 | D-desosaminyl transferase | L-oleandrosyl-8,8a-deoxyoleandolide, dTDP-D-desosamine | Oleandomycin aglycone with both sugars attached |
Identification and Characterization of Other Tailoring Enzymes Affecting the Macrolactone Core
Beyond glycosylation, further enzymatic modifications of the macrolactone core are essential for the formation of mature oleandomycin. These tailoring enzymes are responsible for the final oxidative state of the molecule.
OleP: The most significant modification to the macrolactone core after its initial formation is the epoxidation at the C8-C8a position. This reaction is catalyzed by OleP , a cytochrome P450 monooxygenase nih.govresearchgate.net. The expression of the polyketide synthase for oleandomycin in a heterologous host, Streptomyces lividans, resulted in the production of this compound nih.gov. Co-expression with OleP demonstrated its role in the subsequent oxidation of this precursor nih.gov. OleP introduces an epoxide function at the C8-C8a bond of the macrolactone ring researchgate.net. It is a late-step enzyme in the pathway, and as mentioned previously, it can act on both the aglycone and monoglycosylated intermediates researchgate.netresearchgate.net. The proposed mechanism for this epoxidation may involve a dihydroxylation followed by a nucleophilic ring closure to form the epoxide wikipedia.org.
OleY: While not directly modifying the macrolactone core itself, the O-methyltransferase OleY plays a crucial role in the maturation of the glycosylated intermediate. After OleG2 attaches L-olivose to the this compound core, OleY catalyzes the 3-O-methylation of this sugar moiety, converting it to L-oleandrose nih.gov. This methylation occurs while the sugar is attached to the macrolactone, forming the intermediate L-oleandrosyl-8,8a-deoxyoleandolide, which is then the substrate for the second glycosyltransferase, OleG1 nih.gov.
| Enzyme | Gene | Family | Function | Substrate(s) | Product |
| OleP | oleP | Cytochrome P450 Monooxygenase | C8-C8a epoxidation | This compound, L-olivosyl-8,8a-deoxyoleandolide | Oleandolide (B1226770), L-olivosyl-oleandolide |
| OleY | oleY | O-Methyltransferase | 3-O-methylation of L-olivose | L-olivosyl-8,8a-deoxyoleandolide | L-oleandrosyl-8,8a-deoxyoleandolide |
Genetic and Metabolic Engineering for 8,8a Deoxyoleandolide Pathway Manipulation
Rational Design and Reconstitution of Polyketide Synthase Modules
The rational design and reconstitution of polyketide synthase (PKS) modules are fundamental to understanding and manipulating the biosynthesis of compounds like 8,8a-deoxyoleandolide. The 6-deoxyerythronolide B synthase (DEBS) is a well-characterized modular PKS that serves as a model system for these efforts. Notably, the heterologous expression of the entire DEBS enzyme system, comprising DEBS1, DEBS2, and DEBS3, in hosts like Streptomyces coelicolor or Escherichia coli has been shown to produce not only its primary product, 6-dEB, but also significant quantities of this compound. researchgate.net This occurs because the loading module of DEBS can mistakenly utilize acetyl-CoA instead of its natural starter unit, propionyl-CoA, leading to the formation of the this compound macrolactone, which has a methyl group at C-13 instead of an ethyl group.
This heterologous production provides a platform for the rational design of PKS modules to favor or alter the production of this compound. By understanding the substrate specificity of the loading domain and subsequent modules, researchers can engineer these components to specifically recognize different starter and extender units. The in vitro reconstitution of PKS modules from purified protein components has been a key strategy in dissecting the function of these enzymatic assembly lines. nih.govnih.govresearchgate.net Although the complete in vitro reconstitution of a naturally occurring synthase like DEBS has been challenging, studies on truncated and hybrid systems have provided valuable insights into the stereoselectivity and efficiency of each catalytic step. researchgate.netresearchgate.net
Table 1: Comparison of 6-deoxyerythronolide B and this compound
| Feature | 6-deoxyerythronolide B (6-dEB) | This compound |
| Starter Unit | Propionyl-CoA | Acetyl-CoA |
| Macrolactone Ring Size | 14-membered | 14-membered |
| Side Chain at C-13 | Ethyl group | Methyl group |
| Producing System | DEBS (primary product) | DEBS (side product), Oleandomycin (B1677203) PKS |
Combinatorial Biosynthesis Approaches for Novel Analogues
Combinatorial biosynthesis harnesses the modular nature of PKSs to generate novel "unnatural" natural products. nih.gov This approach has been applied to macrolide pathways to create a diverse array of compounds, with this compound serving as a potential backbone for further modification.
Domain and module swapping are powerful techniques in combinatorial biosynthesis. nih.gov By replacing specific catalytic domains or entire modules within a PKS assembly line with those from other synthases, the structure of the resulting polyketide can be predictably altered. Research has demonstrated the feasibility of creating hybrid PKS pathways by combining subunits from different macrolide synthases, such as the picromycin (B8209504) PKS (PikPKS), DEBS, and the oleandomycin PKS (OlePKS). nih.gov
For instance, the acyltransferase (AT) domain, which selects the extender unit for each condensation cycle, can be swapped to incorporate different building blocks into the polyketide chain. Similarly, ketoreductase (KR) domains, which determine the stereochemistry of hydroxyl groups, can be exchanged to alter the stereochemical configuration of the final product. nih.gov The successful assembly of functional hybrid PKSs from subunits of the picromycin, erythromycin (B1671065), and oleandomycin synthases underscores the potential for generating novel analogs of this compound by engineering the later modules of a hybrid synthase. nih.gov
Table 2: Examples of PKS Engineering Strategies for Novel Analogs
| Engineering Strategy | Target | Potential Outcome for this compound |
| AT Domain Swapping | Acyltransferase (AT) domains in modules 1-6 | Incorporation of non-natural extender units, leading to novel side chains. |
| KR Domain Swapping | Ketoreductase (KR) domains in various modules | Altered stereochemistry of hydroxyl groups on the macrolactone ring. |
| Module Swapping | Entire PKS modules | Generation of hybrid macrolactones with altered ring structures or functionalities. |
| Subunit Combination | Combining subunits from DEBS, PikPKS, and OlePKS | Production of entirely new macrolide backbones based on the this compound scaffold. |
Precursor-directed biosynthesis is a complementary approach that involves feeding synthetic, non-native starter or extender units to a microorganism engineered to have a blocked or modified biosynthetic pathway. mdpi.comresearchgate.net This strategy can be envisioned for this compound by utilizing a mutant strain of an oleandomycin or erythromycin producer that is deficient in the biosynthesis of its natural starter unit. By supplying chemically synthesized analogs of acetyl-CoA or propionyl-CoA, it may be possible to incorporate these precursors into the PKS machinery to generate novel derivatives of this compound.
Furthermore, derivatives of this compound itself could potentially be used as substrates for post-PKS tailoring enzymes from other macrolide pathways. These enzymes, which include hydroxylases, glycosyltransferases, and methyltransferases, are often responsible for the final steps of antibiotic biosynthesis and can exhibit a degree of substrate flexibility.
Strategies for Enhancing this compound Production in Engineered Strains
Increasing the production yield of this compound in heterologous or engineered native hosts is a key objective for its potential use as a precursor for novel antibiotics. Several metabolic engineering strategies can be employed to achieve this. lbl.govnih.govresearchgate.netnih.gov
One approach is to increase the intracellular pool of the specific starter and extender units required for biosynthesis. For this compound, this would involve enhancing the availability of acetyl-CoA and methylmalonyl-CoA. This can be achieved by overexpressing genes involved in their synthesis or by knocking out competing metabolic pathways.
Another strategy involves the co-expression of heterologous regulatory genes that can globally enhance antibiotic production. For example, the introduction of genes like adpA (a global regulator from S. coelicolor), metK (encoding S-adenosylmethionine synthetase), and VHbS (hemoglobin from Vitreoscilla) into Streptomyces strains has been shown to significantly increase the production of other macrolide antibiotics and could be applied to enhance this compound yields. nih.gov
Furthermore, optimizing fermentation conditions, including media composition and culture parameters, is crucial for maximizing product titers. High-density fed-batch cultivation has been successfully used to improve the production of 6-dEB in engineered E. coli and could be adapted for this compound production. nih.gov
Targeted Mutagenesis and Biosynthetic Pathway Elucidation of this compound
Targeted mutagenesis is a precise tool for elucidating the function of specific genes and enzymes in a biosynthetic pathway. nih.gov The discovery that a blocked mutant of the erythromycin-producing organism, Streptomyces erythreus, was capable of producing this compound was a key finding in understanding its biosynthesis. nih.gov This suggests that under certain genetic conditions, the DEBS machinery can be diverted to produce this alternative macrolactone.
By systematically knocking out or modifying genes within the oleandomycin and erythromycin biosynthetic clusters, researchers can pinpoint the specific enzymatic steps involved in the formation of this compound. This includes identifying the specific PKS modules responsible for its assembly and the factors that influence the selection of acetyl-CoA as a starter unit.
The elucidation of biosynthetic pathways often involves a combination of genetic manipulation, isotopic labeling studies, and in vitro enzymatic assays. nih.govrsc.orgbiorxiv.orgsciety.orgresearchgate.net For this compound, this would entail feeding labeled precursors to the producing organism and analyzing the incorporation of the labels into the final product. This information, combined with the results of targeted mutagenesis, can provide a detailed map of the biosynthetic route and highlight key enzymes that can be targeted for future engineering efforts.
Advanced Spectroscopic and Analytical Methodologies for 8,8a Deoxyoleandolide Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 8,8a-deoxyoleandolide and for profiling its related metabolites. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This level of precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the context of this compound research, HRMS is used to:
Confirm Molecular Formula: By measuring the exact mass of the parent ion, researchers can confidently deduce the molecular formula, a fundamental step in structure elucidation.
Fragment Analysis: HRMS coupled with tandem mass spectrometry (MS/MS) generates fragmentation patterns. The high-resolution measurement of these fragments provides detailed structural information, helping to piece together the connectivity of the macrolide ring.
Metabolite Profiling: In studies of oleandomycin (B1677203) biosynthesis, complex mixtures of intermediates and byproducts are often generated. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), enables the separation and identification of these various metabolites, including this compound, from crude extracts. jmchemsci.comresearchgate.net This is essential for understanding the metabolic pathways and identifying potential bottlenecks or alternative routes. The use of techniques like all-ion fragmentation can further enhance metabolite identification by providing comprehensive fragmentation data for all ions present in a sample. youtube.com
The data generated from HRMS is often cross-referenced with databases and in-house libraries of known compounds to expedite the identification process. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules like this compound in solution. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships, which are vital for assigning the correct stereochemistry and analyzing the molecule's conformation. copernicus.org
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully characterize this compound.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and type of protons and their immediate electronic environment. ¹³C NMR reveals the number and types of carbon atoms in the molecule.
2D NMR: These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure. youtube.comslideshare.netcasss.orgemory.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.comsdsu.edu This is fundamental for tracing out the spin systems within the molecule and establishing the connectivity of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduresearchgate.net This allows for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.eduresearchgate.netresearchgate.net HMBC is crucial for connecting different spin systems and piecing together the entire molecular skeleton, especially across quaternary carbons or heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is paramount for determining the relative stereochemistry of chiral centers and for analyzing the molecule's preferred conformation in solution. researchgate.netnih.gov
The following table summarizes the key 2D NMR techniques and their applications in the study of this compound:
| Technique | Type of Correlation | Information Gained |
| COSY | ¹H – ¹H through-bond (2-3 bonds) | Identifies neighboring protons, establishing spin systems. |
| HSQC/HMQC | ¹H – ¹³C through-bond (1 bond) | Connects protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C through-bond (2-3 bonds) | Connects different fragments of the molecule. |
| NOESY/ROESY | ¹H – ¹H through-space | Determines spatial proximity of protons, revealing stereochemistry and conformation. |
To unravel the biosynthetic pathway of oleandomycin, including the formation of the this compound intermediate, researchers employ isotopic labeling studies. nih.gov In these experiments, the producing organism, Streptomyces antibioticus, is fed with precursors (like acetate (B1210297) or propionate) that are enriched with a stable isotope, most commonly ¹³C. nih.gov
The labeled precursors are incorporated into the macrolide structure. Subsequent ¹³C-NMR analysis of the isolated this compound reveals which carbon atoms in the molecule are enriched with ¹³C. By analyzing the pattern of ¹³C incorporation, researchers can deduce the origin of each carbon atom in the polyketide backbone, confirming the biosynthetic building blocks and the mechanism of the polyketide synthase (PKS) assembly line. This method provides direct experimental evidence for the proposed biosynthetic pathway. nih.gov
X-ray Diffraction Analysis of Enzymatic Complexes Involving this compound or its Analogs
While obtaining a crystal structure of this compound itself may be challenging, X-ray diffraction is a powerful technique for studying the enzymes involved in its biosynthesis. mdpi.commdpi.com By co-crystallizing a biosynthetic enzyme (e.g., a specific PKS domain or a tailoring enzyme) with this compound or a stable analog, researchers can obtain high-resolution three-dimensional structures of the enzyme-substrate complex. nih.gov
This structural information is invaluable for:
Understanding Enzyme Mechanism: Visualizing how the substrate binds within the enzyme's active site provides critical insights into the catalytic mechanism.
Determining Stereochemical Control: The precise orientation of the substrate in the active site explains how the enzyme achieves stereospecific transformations, such as reductions or epoxidations, that are critical for the final structure of oleandomycin.
Guiding Protein Engineering: Detailed structural knowledge of these enzymatic complexes can inform efforts to engineer the PKS machinery to produce novel, non-natural polyketides.
Advanced Chromatographic Techniques for Isolation, Purification, and Analysis of this compound
The isolation and purification of this compound from complex fermentation broths is a critical prerequisite for its structural and biological characterization. Advanced chromatographic techniques are essential for this process. jsmcentral.orgchromatographyonline.comijddr.in
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for the analysis and purification of natural products. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient), is commonly used to separate this compound from other metabolites based on differences in polarity. Preparative HPLC allows for the isolation of milligram quantities of the pure compound required for NMR spectroscopy and other analyses.
Column Chromatography: For larger-scale purifications, traditional column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is often employed as an initial purification step to separate major classes of compounds before final purification by HPLC. column-chromatography.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool for detecting and tentatively identifying this compound in complex mixtures even at very low concentrations. The retention time from the LC provides one dimension of separation, while the mass-to-charge ratio from the MS provides another, increasing the confidence of identification.
These chromatographic methods are fundamental to the entire research workflow, from the initial discovery and isolation of this compound to providing pure samples for detailed spectroscopic and enzymatic studies. triskem-international.com
Mechanistic Investigations of 8,8a Deoxyoleandolide in Biological Systems Non Clinical Focus
Molecular Interactions with Biosynthetic Enzymes and Substrate Recognition Dynamics
The biosynthesis of 8,8a-deoxyoleandolide and its subsequent conversion to oleandomycin (B1677203) involves a series of intricate molecular interactions with various enzymes. The initial formation of the 14-membered macrolactone ring of this compound is catalyzed by a Type I polyketide synthase (PKS). This multifunctional enzyme, this compound synthase 1 (oleAI), is responsible for the assembly of the polyketide chain from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units. uniprot.orgnih.gov The substrate recognition by the acyltransferase (AT) domains of the PKS is highly specific to ensure the correct building blocks are incorporated. The growing polyketide chain is tethered to the acyl carrier protein (ACP) domains and passed sequentially between different modules of the PKS, each catalyzing a specific condensation and modification reaction.
Following the synthesis of the macrolactone ring, a key modification is performed by the cytochrome P450 monooxygenase, OleP (CYP107D1). researchgate.netoup.comnih.gov OleP is responsible for the regio- and stereospecific epoxidation of the C8-C8a bond of this compound to form oleandolide (B1226770). researchgate.netoup.comnih.gov Structural studies of OleP have provided insights into its substrate recognition. The active site of OleP accommodates the macrolactone ring, with specific residues interacting with the substrate to position it correctly for catalysis. cnr.it The interaction is primarily hydrophobic, with the epoxide ring of the substrate analogue sitting in a hydrophobic cradle formed by specific amino acid residues. nih.gov
The substrate versatility of OleP has been investigated, revealing that it can also catalyze the epoxidation of the monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide. researchgate.net This suggests a degree of flexibility in substrate recognition, allowing the epoxidation to potentially occur at different stages of the biosynthetic pathway. researchgate.net
| Enzyme | Gene | Function in Relation to this compound | Substrate(s) |
| This compound synthase 1 | oleAI | Synthesis of the 14-membered macrolactone ring | Acetyl-CoA, Methylmalonyl-CoA |
| Cytochrome P450 OleP | oleP | Epoxidation at the C8-C8a bond | This compound, L-olivosyl-8,8a-deoxyoleandolide |
Cellular Localization and Transport Mechanisms Related to its Biosynthesis
The biosynthesis of this compound, as part of the larger oleandomycin pathway, is believed to occur within the cytoplasm of Streptomyces antibioticus. The large, soluble PKS enzymes responsible for the synthesis of the macrolactone ring are typically found in the cytoplasm of actinomycetes. The subsequent tailoring enzymes, including the cytochrome P450 OleP, are also likely to be localized in the cytoplasm or associated with the inner face of the cell membrane.
While direct evidence for the specific transport of this compound is limited, the general mechanisms for the transport of secondary metabolites in Streptomyces are relevant. After its synthesis, this compound and its downstream derivatives must be transported out of the cell to avoid intracellular toxicity. The oleandomycin biosynthetic gene cluster contains genes encoding ATP-binding cassette (ABC) transporters, such as OleB and OleC, which are implicated in the export of oleandomycin and its intermediates. nih.govresearchgate.net It is plausible that these transporters also play a role in the efflux of this compound or its glycosylated forms.
Furthermore, a model for intracellular inactivation and extracellular reactivation has been proposed for oleandomycin. nih.gov This involves the glycosylation of the antibiotic within the cell by glycosyltransferases like OleI and OleD to an inactive form, which is then secreted. nih.govnih.govpnas.org An extracellular β-glucosidase, OleR, can then reactivate the antibiotic outside the cell. nih.gov While this model primarily focuses on the final product, it highlights the sophisticated transport and modification systems that could also handle intermediates like this compound.
Role as a Key Intermediate in Downstream Macrolide Biosynthesis (e.g., Oleandomycin)
This compound is a crucial intermediate in the biosynthetic pathway leading to the antibiotic oleandomycin. nih.govresearchgate.net Following its formation by the PKS, it undergoes a series of post-PKS modifications, primarily epoxidation and glycosylation, to yield the final bioactive compound.
The first key modification is the epoxidation at the C8-C8a position, catalyzed by the cytochrome P450 enzyme OleP, to form oleandolide. researchgate.netoup.comnih.gov This epoxide group is a characteristic structural feature of oleandomycin. nih.gov
Subsequently, the oleandolide aglycone is glycosylated at two positions. The oleandomycin gene cluster contains several glycosyltransferase genes, including oleG1, oleG2, oleI, and oleD. nih.govnih.gov The glycosyltransferase OleG2 attaches the deoxysugar L-olivose to the C5 hydroxyl group of the oleandolide ring. nih.gov This is followed by the attachment of D-desosamine to the C3 hydroxyl group by the glycosyltransferase OleG1. nih.gov The L-olivose moiety is then methylated by the OleY methyltransferase to form L-oleandrose. nih.gov
The order of these glycosylation and epoxidation steps can be flexible. As mentioned, OleP can act on both the aglycone this compound and the monoglycosylated intermediate L-olivosyl-8,8a-deoxyoleandolide, suggesting that the pathway can proceed through parallel routes. researchgate.net
Simplified Downstream Biosynthetic Pathway from this compound:
This compound
Epoxidation (OleP) -> Oleandolide
Glycosylation (OleG2) -> L-Olivosyl-oleandolide
Glycosylation (OleG1) -> L-Olivosyl-D-desosaminyl-oleandolide
Methylation (OleY) -> Oleandomycin
Bioinformatic and Genomic Analysis of Gene Clusters Associated with this compound Production
The genes responsible for the biosynthesis of this compound are located within the oleandomycin biosynthetic gene cluster in Streptomyces antibioticus. nih.gov Bioinformatic analysis of this gene cluster has been instrumental in identifying and characterizing the enzymes involved in the pathway.
The core of the cluster is comprised of the genes encoding the Type I PKS, this compound synthase 1 (oleAI), which is responsible for the synthesis of the macrolactone backbone. uniprot.org Adjacent to the PKS genes are the genes for the tailoring enzymes.
The gene oleP, encoding the cytochrome P450 monooxygenase that epoxidizes this compound, has been identified and sequenced. oup.comnih.gov Its protein product shows similarity to other P450 enzymes involved in macrolide biosynthesis, such as EryF and EryK from the erythromycin (B1671065) pathway. nih.gov
The cluster also contains a suite of genes for the biosynthesis and attachment of the deoxysugars L-oleandrose and D-desosamine. These include genes for glycosyltransferases (oleG1, oleG2, oleI, oleD), a methyltransferase (oleY), and enzymes involved in the synthesis of the sugar precursors. nih.govnih.govnih.gov
Additionally, the cluster houses resistance genes, such as those encoding ABC transporters (oleB, oleC), which confer self-resistance to the producing organism by exporting the antibiotic. nih.govresearchgate.net The physical linkage of these genes in a cluster facilitates their co-regulation and ensures the coordinated production of the antibiotic and its associated resistance mechanisms.
| Gene/Gene Product | Putative Function in this compound Context |
| oleAI (PKS) | Synthesis of the this compound macrolactone ring |
| oleP (Cytochrome P450) | Epoxidation of this compound |
| oleG1, oleG2, oleI, oleD (Glycosyltransferases) | Attachment of sugar moieties to the oleandolide core |
| oleY (Methyltransferase) | Modification of the attached sugar |
| oleB, oleC (ABC Transporters) | Export and self-resistance |
| Sugar Biosynthesis Genes (oleS, oleE, etc.) | Synthesis of deoxysugar precursors |
Future Research Directions and Biotechnological Potential
Unraveling Biosynthetic Complexities and Alternative Routes
While the general pathway for the synthesis of 8,8a-Deoxyoleandolide by the oleandomycin (B1677203) polyketide synthase (PKS) in Streptomyces antibioticus is understood, several areas of ambiguity remain, offering fertile ground for future investigation. A deeper understanding of the intricate enzymatic machinery could unlock new avenues for pathway engineering and the production of novel compounds.
Key areas for future research include a more detailed mechanistic understanding of the individual enzymatic domains within the oleandomycin PKS. The precise control of stereochemistry at multiple chiral centers during the assembly of the polyketide chain is a complex process that is not yet fully elucidated. Furthermore, the potential for parallel or alternative biosynthetic pathways leading to this compound or structurally similar intermediates cannot be entirely discounted. The downstream processing of enzymes in ansamitocin biosynthesis, for instance, has been shown to exhibit relaxed substrate specificity, resulting in a metabolic grid with minor alternative routes to the final product nih.gov. Investigating whether similar phenomena exist in the oleandomycin pathway could reveal novel enzymatic activities and alternative biosynthetic logic. The study of polyene macrolide biosynthesis also suggests the possibility of variations in starter and extender units, which could lead to a diversity of initial structures annualreviews.orgnih.gov.
Engineering Novel Biocatalytic Platforms
The enzymes involved in the transformation of this compound are valuable candidates for the development of novel biocatalytic platforms. These enzymes, particularly the post-PKS tailoring enzymes, often exhibit a degree of substrate promiscuity that can be exploited for the synthesis of a wide range of chemicals.
A prime example is the cytochrome P450 monooxygenase, OleP (CYP107D1), which catalyzes the epoxidation of this compound. Research has demonstrated that OleP can be engineered to perform highly specific hydroxylation reactions on different substrates. For instance, OleP was successfully engineered for the stereo- and regioselective 7β-hydroxylation of lithocholic acid to produce ursodeoxycholic acid (UDCA), a valuable therapeutic agent nih.gov. This highlights the potential of OleP and other enzymes from the oleandomycin pathway to be developed into versatile biocatalysts for the pharmaceutical and chemical industries. Future work in this area could focus on expanding the substrate scope of these enzymes through directed evolution and protein engineering to create a toolbox of biocatalysts for late-stage functionalization of complex molecules.
Table 1: Engineered Biocatalytic Applications of OleP (CYP107D1)
| Original Reaction in Oleandomycin Biosynthesis | Engineered Reaction | Substrate | Product | Significance |
| Epoxidation of this compound | 7β-Hydroxylation | Lithocholic Acid | Ursodeoxycholic Acid (UDCA) | Environmentally friendly synthesis of a valuable pharmaceutical from a biological waste product. nih.gov |
| Epoxidation of this compound | Hydroxylation | Testosterone | 6β, 7β, 12β, and 15β-hydroxytestosterone | Demonstrates broad substrate acceptance and potential for steroid modification. nih.gov |
Chemoenzymatic Pathways to Novel Derivatives
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful strategy for generating novel derivatives and analogs of this compound. This approach can overcome the limitations of purely biological or chemical methods, allowing for the creation of compounds that are inaccessible through either route alone.
Future research in this area could involve the chemical synthesis of modified this compound precursors that can then be acted upon by the downstream enzymes of the oleandomycin pathway. For example, chemically synthesized analogs could be fed to engineered strains of Streptomyces expressing specific tailoring enzymes, such as glycosyltransferases or hydroxylases, to generate a library of novel macrolides. The development of chemoenzymatic strategies has been successfully applied to other complex natural products, demonstrating the feasibility of this approach nih.govmdpi.comnih.gov. The enzymes involved in the biosynthesis of the deoxysugars L-oleandrose and D-desosamine, which are attached to the oleandolide (B1226770) core, are also prime targets for chemoenzymatic approaches to create novel glycovariants of oleandomycin and related macrolides nih.govnih.gov.
A Scaffold for Engineered Polyketide Diversity
The 14-membered macrolactone core of this compound serves as an excellent scaffold for the generation of engineered polyketide diversity through combinatorial biosynthesis. By manipulating the genes of the oleandomycin PKS, it is possible to create novel polyketide structures with potentially new or improved biological activities.
Genetic engineering of modular PKSs has been shown to be a viable strategy for producing novel macrolides nih.govnih.govresearchgate.net. Research has demonstrated that entire protein subunits from different macrolide PKSs, including the oleandomycin PKS, can be functionally combined to create hybrid polyketide pathways nih.gov. For instance, subunits from the pikromycin, erythromycin (B1671065), and oleandomycin PKSs have been successfully assembled to produce novel hybrid macrolactones nih.gov. This "mix-and-match" approach, along with the engineering of individual domains within the oleandomycin PKS, opens the door to the rational design and production of a vast array of new polyketide structures based on the this compound scaffold. Future efforts will likely focus on improving the predictability and efficiency of these engineered systems to generate libraries of novel compounds for drug discovery and other biotechnological applications acs.orgdtu.dktaylorfrancis.com.
Q & A
Q. What is the structural distinction between 8,8a-deoxyoleandolide and related macrolides like oleandolide or 6-deoxyerythronolide B (6-dEB)?
this compound is a 14-membered macrolactone synthesized via a modular polyketide synthase (PKS). Its key structural features include:
- Starter unit : Acetate (vs. propionate in 6-dEB) .
- Modifications : Absence of hydroxyl groups at positions 8 and 8a compared to oleandolide .
- Side chain : A C-13 methyl group (vs. C-13 ethyl in 6-dEB) .
Methodological Insight : Structural elucidation requires LC-MS for molecular mass determination (exact mass: 372.2512) and NMR to confirm stereochemistry .
Q. What organisms or systems are used to biosynthesize this compound in heterologous hosts?
The olePKS gene cluster from Streptomyces antibioticus is heterologously expressed in Streptomyces lividans (e.g., strain K4-155) using plasmid vectors like pKOS098-3. Key steps:
Q. How is this compound identified and quantified in microbial cultures?
- Analytical techniques :
- Quantification : Calibration curves with purified this compound (CAS: 53428-54-9) .
Advanced Research Questions
Q. How do modular PKS domains in olePKS dictate this compound biosynthesis?
The olePKS comprises six modules across three polypeptides, including:
- Loading domain : Acetyltransferase (AT) loads an acetate starter unit .
- Module 1 : Ketosynthase (KSQ) catalyzes decarboxylation of malonyl-ACP .
- Reductive domains : Ketoreductase (KR) and dehydratase (DH) control stereochemistry .
Table 1 : Key PKS domains and functions in olePKS:
| Domain | Function | Module Location |
|---|---|---|
| KSQ | Decarboxylation | Loading |
| AT (malonyl) | Malonyl extender unit incorporation | Modules 1–6 |
| KR | β-keto reduction | Modules 1, 3–6 |
Q. What enzymatic pathways modify this compound into bioactive derivatives?
- OleP (P450 monooxygenase) : Hydroxylates this compound to form oleandolide, a precursor of oleandomycin .
- Co-expression strategies : Heterologous expression of oleP with DEBS in S. lividans produces 8,8a-dihydroxy-6-dEB, a hybrid macrolide .
Challenges : Low substrate conversion rates (e.g., 33% for 6-dEB derivatives) due to competing pathways .
Q. How do researchers resolve contradictions in reported production yields of this compound?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
